3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole
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Overview
Description
3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is a heterocyclic compound that contains a furan ring, a pyridine ring, and an oxadiazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis or the Feist-Benary synthesis.
Bromination: The furan ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed by reacting a suitable hydrazide with a nitrile or carboxylic acid derivative under acidic or basic conditions.
Coupling of the Rings: The final step involves coupling the brominated furan ring with the pyridine ring and the oxadiazole ring using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify specific functional groups.
Substitution: The bromine atom in the furan ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups, such as amines or ethers .
Scientific Research Applications
3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple heteroatoms and aromatic rings can facilitate these interactions by providing multiple points of contact with the target molecule .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromofuran-2-yl)[1,3]thiazolo[4,5-b]pyridine: This compound also contains a furan ring and a pyridine ring, but with a thiazole ring instead of an oxadiazole ring.
3-(5-Bromofuran-2-yl)tetrahydro-2H-pyran: This compound features a furan ring and a tetrahydropyran ring, differing from the oxadiazole and pyridine rings in the target compound.
Uniqueness
3-(5-Bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds. The combination of the furan, pyridine, and oxadiazole rings in a single molecule provides a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C11H6BrN3O2 |
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Molecular Weight |
292.09 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-5-pyridin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C11H6BrN3O2/c12-9-5-4-8(16-9)10-14-11(17-15-10)7-3-1-2-6-13-7/h1-6H |
InChI Key |
DBSUFYRXXVOXJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=NO2)C3=CC=C(O3)Br |
solubility |
10.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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